

An In-depth Technical Guide to 2-Cyclohexylcyclohexanone (CAS 90-42-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanone

Cat. No.: B167041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Cyclohexylcyclohexanone**, identified by CAS number 90-42-6. It covers its chemical and physical properties, synthesis methodologies, detailed analytical protocols, and safety information. This document is intended to serve as a core resource for professionals in research and development who are working with or exploring the applications of this compound.

Compound Identification and Properties

2-Cyclohexylcyclohexanone is a cyclic ketone featuring a cyclohexane ring substituted with a cyclohexyl group.^[1] It is also known by synonyms such as [1,1'-Bicyclohexyl]-2-one, 2-Cyclohexylcyclohexan-1-one, and Lavamenthe.^{[1][2]} Typically, it appears as a colorless to pale yellow liquid with a characteristic minty, herbal, and somewhat woody odor.^{[1][3][4]} Due to its non-polar nature, it is soluble in organic solvents but has low solubility in water.^[1]

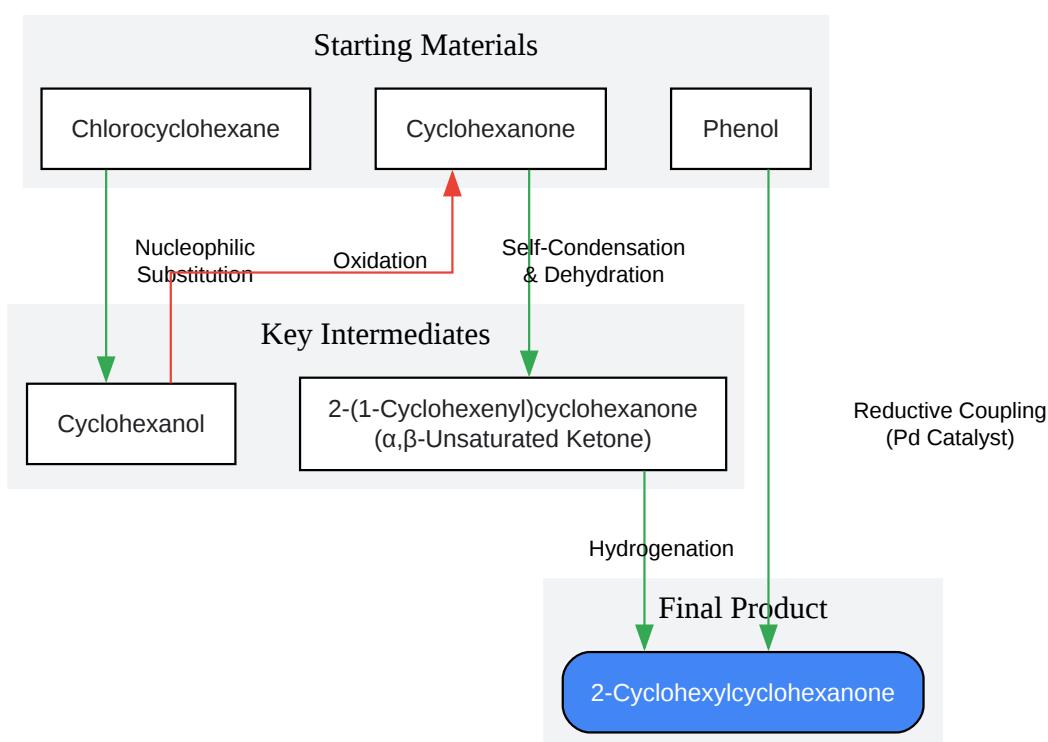
Physical and Chemical Data

The key quantitative properties of **2-Cyclohexylcyclohexanone** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₀ O	[1][2][5]
Molecular Weight	180.29 g/mol	[2][5][6]
Appearance	Colorless to pale yellow liquid	[1][4]
Melting Point	-32 °C	[4][7]
Boiling Point	~264-275 °C at 760 mmHg	[6][7]
140 °C at 10 mmHg	[8]	
114-116 °C at 5 mmHg	[8]	
Density	0.971 - 0.987 g/cm ³	[4][7]
Refractive Index	1.485 - 1.490 (@ 20 °C)	[4]
Flash Point	>93.33 °C (>200 °F)	[4]
121 °C (249.8 °F) - closed cup	[9]	
InChI Key	UOBQDYFTAJKQAL- UHFFFAOYSA-N	[1][2]
SMILES	O=C1C(C2CCCCC2)CCCC1	[1][6]

Synthesis Methodologies and Workflows

2-Cyclohexylcyclohexanone is a valuable building block in organic synthesis.[1] It can be prepared through several synthetic routes, leveraging common starting materials and reactions.


Key Synthesis Protocols

- From Cyclohexanone: A primary method involves the self-condensation of cyclohexanone, followed by a reduction step to yield the final product.[3] A variation of this involves an aldol reaction between two molecules of cyclohexanone, followed by dehydration and subsequent hydrogenation.[10]
- From Phenol: The compound can be produced by passing hydrogen in contact with phenol in the presence of a palladium catalyst at temperatures between 150 °C and 250 °C.[8]

- From Cyclohexanol Derivatives: Other reported methods include the liquid-phase dehydrogenation of cyclohexylcyclohexanol using a copper chromite catalyst and passing cyclohexanol vapors over a mixed chromite catalyst.^[8] The hydrogenation of 2-(1-cyclohexenyl)cyclohexanone also yields **2-Cyclohexylcyclohexanone**.^[11]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **2-Cyclohexylcyclohexanone** from common precursors.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Cyclohexylcyclohexanone**.

Analytical and Experimental Protocols

Accurate identification and purity assessment are critical for any chemical compound used in research and development. The following section details the standard experimental protocols for the analysis of **2-Cyclohexylcyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation. While specific spectral data for this compound is available in commercial databases like the Sadler Research Laboratories Spectral Collection, a general protocol for analysis is provided below.[\[2\]](#)

- Objective: To confirm the chemical structure and assess purity.
- Methodology (Quantitative ^1H NMR):
 - Sample Preparation: Accurately weigh approximately 10-20 mg of the **2-Cyclohexylcyclohexanone** sample and a certified internal standard (e.g., dimethyl sulfone) into a clean, dry NMR tube.
 - Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the tube.
 - Cap the tube and vortex until the sample is fully dissolved.
 - Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
 - Data Acquisition: Acquire ^1H NMR spectra with a sufficient number of scans to achieve a high signal-to-noise ratio. Ensure the relaxation delay (d_1) is long enough (e.g., 5 times the longest T_1) for accurate integration.
 - Data Analysis: Process the spectrum (phasing, baseline correction). Integrate the signals corresponding to the analyte and the internal standard. Purity is calculated based on the relative integral areas, the number of protons, and the weights of the sample and standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Objective: To identify the characteristic ketone (C=O) functional group.
- Methodology (Attenuated Total Reflectance - ATR):
 - Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal of the FTIR spectrometer.
 - Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[12]
 - Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .[12]
 - Data Analysis: Analyze the resulting spectrum for a strong, sharp absorption peak characteristic of a ketone carbonyl stretch, expected around 1715 cm^{-1} .[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

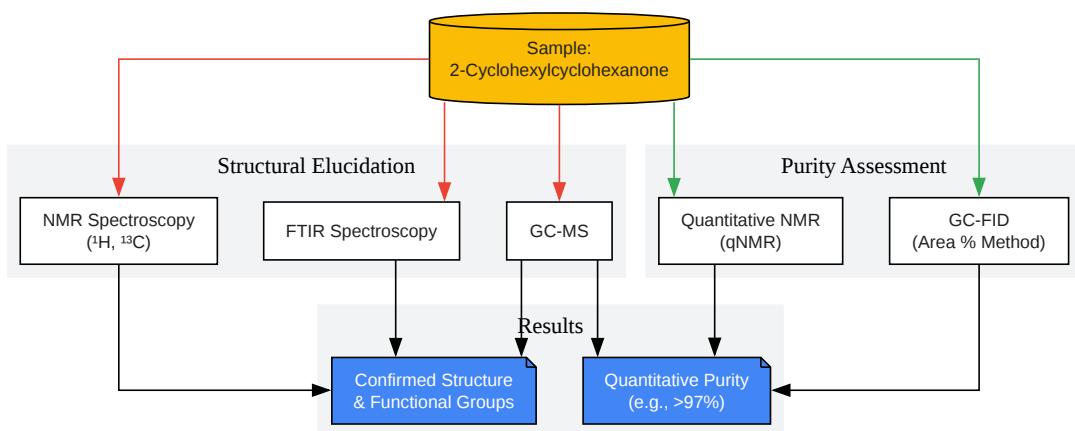
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for separating volatile impurities and confirming molecular weight and fragmentation patterns.[13]

- Objective: To confirm identity, assess purity, and identify volatile impurities.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization - EI source).
 - GC Conditions (Example):
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Inlet Temperature: 250 °C.

- Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Conditions (Example):


- Ion Source: EI at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Data Analysis: The resulting chromatogram will show peaks for the main compound and any impurities. The mass spectrum of the main peak should correspond to **2-Cyclohexylcyclohexanone** (molecular ion M^+ at m/z 180) and its known fragmentation pattern (major fragments at m/z 98, 41, 55).[\[2\]](#) Purity can be estimated by the relative peak area percentage.

Analytical Workflow for Identification and Purity

The diagram below outlines a logical workflow for the comprehensive analysis of a **2-Cyclohexylcyclohexanone** sample.

[Click to download full resolution via product page](#)

A standard analytical workflow for compound identification and purity assessment.

Applications in Research and Drug Development

The primary documented uses for **2-Cyclohexylcyclohexanone** are as a fragrance ingredient in cosmetics and as a flavoring agent.^{[7][8][14]} In a research context, it serves as an intermediate and building block for the synthesis of more complex organic molecules.^[1]

While there are no direct reports of **2-Cyclohexylcyclohexanone** itself being a therapeutic agent, the broader class of cyclohexanone and cyclohexenone derivatives is actively being explored in drug discovery.[15] Research has shown that various cyclohexenone analogs exhibit promising bioactivities, including antiplasmodial, antibacterial, and antitubercular properties.[15] Therefore, **2-Cyclohexylcyclohexanone** represents a potential scaffold or starting material for medicinal chemistry campaigns aimed at developing new therapeutic agents.

Safety and Handling

Proper handling of **2-Cyclohexylcyclohexanone** is essential to ensure laboratory safety. It is classified as toxic to aquatic life with long-lasting effects (H411).[2][7]

Toxicological Data

Test	Species	Route	Value	Source(s)
LD ₅₀	Rat	Oral	> 5000 mg/kg	[3][4]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg	[3][4]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]
- Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.[17]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[17]
- Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator.[17]
- Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[9][18] It is classified as a combustible liquid.[9]
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[16][17]

- Skin Contact: Wash off immediately with soap and plenty of water.[16][17]
- Eye Contact: Rinse with plenty of water for at least 15 minutes.[16]
- Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[16][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 90-42-6: 2-Cyclohexylcyclohexanone | CymitQuimica [cymitquimica.com]
- 2. 2-Cyclohexylcyclohexanone | C12H20O | CID 7016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CYCLOHEXYLCYCLOHEXANONE | 90-42-6 [chemicalbook.com]
- 4. 2-cyclohexyl cyclohexanone, 90-42-6 [thegoodscentscompany.com]
- 5. scbt.com [scbt.com]
- 6. scent.vn [scent.vn]
- 7. echemi.com [echemi.com]
- 8. US3246036A - Production of 2-cyclohexylcyclo-hexanone - Google Patents [patents.google.com]
- 9. 2-Cyclohexylcyclohexanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. 2-CYCLOHEXYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. researchgate.net [researchgate.net]
- 16. chemicalbook.com [chemicalbook.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyclohexylcyclohexanone (CAS 90-42-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167041#2-cyclohexylcyclohexanone-cas-number-90-42-6-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com